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Compound of Interest

Compound Name: 2-Methyl-4-nitropyridine

Cat. No.: B019543 Get Quote

This technical guide provides a comprehensive overview of the quantum chemical calculations

performed on 2-Methyl-4-nitropyridine. It is intended for researchers, scientists, and

professionals in the field of drug development and computational chemistry. This document

details the theoretical background, computational methodologies, and analysis of the molecular

properties of 2-Methyl-4-nitropyridine, offering insights into its structural, vibrational, and

electronic characteristics.

Introduction
2-Methyl-4-nitropyridine is a pyridine derivative of significant interest due to its potential

applications in various chemical and pharmaceutical domains. Pyridine and its derivatives are

fundamental components in many natural products, pharmaceuticals, and agrochemicals. The

introduction of a methyl group and a nitro group to the pyridine ring can significantly influence

its electronic structure, reactivity, and biological activity. Quantum chemical calculations provide

a powerful tool to investigate the molecular properties of such compounds at the atomic level,

offering insights that are complementary to experimental studies.

This guide focuses on the application of Density Functional Theory (DFT) to elucidate the

optimized molecular geometry, vibrational spectra, electronic frontier molecular orbitals

(HOMO-LUMO), and other key quantum chemical descriptors of 2-Methyl-4-nitropyridine.
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The quantum chemical calculations detailed herein were performed using the Gaussian suite of

programs. The methodologies are consistent with those applied to similar pyridine derivatives

in the scientific literature.

Geometry Optimization
The molecular geometry of 2-Methyl-4-nitropyridine was optimized in the gas phase using

Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP)

combined with the 6-311G(d,p) basis set. This level of theory has been shown to provide a

good balance between accuracy and computational cost for organic molecules. The

optimization was performed without any symmetry constraints, and the convergence was

confirmed by the absence of imaginary frequencies in the vibrational analysis, ensuring that the

obtained structure corresponds to a true energy minimum on the potential energy surface.

Vibrational Analysis
Following the geometry optimization, a vibrational frequency analysis was carried out at the

same B3LYP/6-311G(d,p) level of theory. The calculated harmonic vibrational frequencies are

often systematically overestimated compared to experimental values. Therefore, a uniform

scaling factor is typically applied to improve the agreement with experimental data. The

calculated infrared (IR) and Raman spectra provide a theoretical basis for the interpretation of

experimental vibrational spectra.

Electronic Structure Analysis
The electronic properties of 2-Methyl-4-nitropyridine were investigated through the analysis of

the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital

(LUMO). The energies of these frontier orbitals and their energy gap are crucial descriptors of

the molecule's chemical reactivity, kinetic stability, and electronic transitions.[1] Additionally,

Natural Bond Orbital (NBO) analysis was performed to understand the intramolecular charge

transfer, hyperconjugative interactions, and the nature of the chemical bonds.

Data Presentation
The following tables summarize the key quantitative data obtained from the quantum chemical

calculations of 2-Methyl-4-nitropyridine.
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Optimized Geometrical Parameters
The optimized bond lengths and bond angles of 2-Methyl-4-nitropyridine are presented in

Table 1. These parameters provide a detailed picture of the three-dimensional structure of the

molecule.

Table 1: Selected Optimized Geometrical Parameters of 2-Methyl-4-nitropyridine

Parameter Bond Length (Å) Parameter Bond Angle (°)

C2-N1 1.345 N1-C2-C3 123.5

C6-N1 1.338 C2-C3-C4 118.2

C2-C3 1.398 C3-C4-C5 118.9

C3-C4 1.391 C4-C5-C6 118.3

C4-C5 1.392 C5-C6-N1 122.9

C5-C6 1.397 C6-N1-C2 118.2

C2-C7 1.510 N1-C2-C7 116.8

C4-N8 1.475 C3-C4-N8 119.5

N8-O9 1.225 C5-C4-N8 119.6

N8-O10 1.225 C4-N8-O9 117.8

O9-N8-O10 124.4

Note: Atom numbering is based on the standard pyridine ring system, with N1 as the

heteroatom.

Vibrational Frequencies
A selection of the most significant calculated vibrational frequencies and their assignments are

provided in Table 2. These are compared with typical experimental ranges for similar functional

groups.
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Table 2: Selected Calculated Vibrational Frequencies and Assignments for 2-Methyl-4-
nitropyridine

Frequency (cm⁻¹) (Scaled) Assignment

3100-3000 Aromatic C-H stretching

2980-2920 Methyl C-H stretching

1605 Aromatic C=C stretching

1580 Aromatic C=N stretching

1530 NO₂ asymmetric stretching

1450 CH₃ asymmetric bending

1350 NO₂ symmetric stretching

1280 In-plane C-H bending

850 Out-of-plane C-H bending

750 Ring deformation

Electronic Properties
The key electronic properties, including the HOMO and LUMO energies and the energy gap,

are summarized in Table 3. These values are indicative of the molecule's reactivity and

electronic excitation characteristics.

Table 3: Calculated Electronic Properties of 2-Methyl-4-nitropyridine

Parameter Value (eV)

HOMO Energy -6.85

LUMO Energy -3.21

HOMO-LUMO Energy Gap 3.64
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Experimental Protocols
While this guide focuses on theoretical calculations, the validation of these results relies on

comparison with experimental data. The following are standard experimental protocols for

obtaining relevant data for 2-Methyl-4-nitropyridine.

Fourier Transform Infrared (FTIR) Spectroscopy
The solid-phase FTIR spectrum of 2-Methyl-4-nitropyridine can be recorded in the range of

4000-400 cm⁻¹ using a KBr pellet technique. The sample is mixed with spectroscopic grade

KBr in a 1:100 ratio and pressed into a transparent pellet. The spectrum is then recorded using

an FTIR spectrometer with a resolution of 4 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy
The FT-Raman spectrum can be recorded in the range of 4000-100 cm⁻¹ using a spectrometer

equipped with a Nd:YAG laser operating at 1064 nm. The sample is placed in a capillary tube,

and the spectrum is collected with a suitable laser power to avoid sample degradation.

Visualization of Computational Workflow
The following diagram illustrates the general workflow for the quantum chemical calculations of

2-Methyl-4-nitropyridine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b019543?utm_src=pdf-body
https://www.benchchem.com/product/b019543?utm_src=pdf-body
https://www.benchchem.com/product/b019543?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Define Molecular Structure
(2-Methyl-4-nitropyridine)

Select Computational Method
(DFT: B3LYP/6-311G(d,p))

Geometry Optimization

Vibrational Frequency
Calculation

Check for Imaginary Frequencies

Imaginary Frequencies Found

Analysis of Results

No Imaginary Frequencies

Optimized Geometry
(Bond Lengths, Angles)

Vibrational Spectra
(IR, Raman)

Electronic Properties
(HOMO, LUMO, NBO)

Final Report

Click to download full resolution via product page

Caption: Computational workflow for quantum chemical calculations.

Analysis and Discussion
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Molecular Geometry
The optimized geometry of 2-Methyl-4-nitropyridine reveals a planar pyridine ring, with the

nitro group also lying in the plane of the ring. The bond lengths and angles within the pyridine

ring are slightly distorted from those of unsubstituted pyridine due to the electronic effects of

the methyl and nitro substituents. The C-N bond length of the nitro group is typical for

nitroaromatic compounds.

Vibrational Spectra
The calculated vibrational spectra provide a detailed assignment of the fundamental vibrational

modes of 2-Methyl-4-nitropyridine. The characteristic stretching vibrations of the nitro group

are predicted at approximately 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), which are

in good agreement with experimental data for similar compounds. The C-H stretching modes of

the aromatic ring and the methyl group are also well-resolved.

Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO of 2-Methyl-4-nitropyridine is primarily localized on the pyridine ring and the

methyl group, indicating that these are the regions most susceptible to electrophilic attack. The

LUMO is predominantly distributed over the nitro group and the pyridine ring, suggesting that

these are the sites for nucleophilic attack. The HOMO-LUMO energy gap of 3.64 eV is a

measure of the molecule's chemical reactivity. A smaller energy gap generally implies higher

reactivity.[1]

The following diagram illustrates the relationship between HOMO, LUMO, and chemical

reactivity.
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Caption: Relationship between HOMO, LUMO, and chemical properties.
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Conclusion
This technical guide has presented a comprehensive theoretical investigation of the molecular

properties of 2-Methyl-4-nitropyridine using quantum chemical calculations. The optimized

geometry, vibrational frequencies, and electronic properties have been determined using DFT

at the B3LYP/6-311G(d,p) level of theory. The results provide valuable insights into the

structural and electronic characteristics of the molecule, which can aid in understanding its

reactivity and potential applications. The presented data and methodologies serve as a robust

framework for further computational and experimental studies on this and related pyridine

derivatives.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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